molecular formula C15H22N2 B4931420 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane

1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane

Cat. No. B4931420
M. Wt: 230.35 g/mol
InChI Key: SKUADIXGHGETBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been extensively studied for its potential use in treating various neurological and psychiatric disorders.

Mechanism of Action

1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane works as a selective dopamine D4 receptor antagonist, which means it blocks the activity of the dopamine D4 receptor. This receptor is involved in several neurological and psychiatric disorders, and blocking its activity can lead to therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane can reduce symptoms of schizophrenia, such as hallucinations and delusions. It has also been found to improve cognitive function in patients with ADHD. Additionally, 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has been shown to improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has several advantages for lab experiments, including its selectivity for the dopamine D4 receptor and its ability to cross the blood-brain barrier. However, its high affinity for the receptor can make it difficult to determine the optimal dosage for experiments.

Future Directions

There are several potential future directions for research on 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane. One area of interest is its potential use in addiction treatment, particularly for cocaine addiction. Another area of interest is its potential use in improving cognitive function in patients with Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane for therapeutic use.

Synthesis Methods

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane involves the reaction of 2-(4-methylpiperazin-1-yl)-1H-indene-2-carboxylic acid with thionyl chloride, followed by the addition of 4-methyl-1,4-diazepane. The resulting compound is then purified through crystallization and recrystallization to obtain the final product.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane has been widely studied for its potential use in treating various neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has also been investigated for its potential use in addiction treatment.

properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-methyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-16-7-4-8-17(10-9-16)15-11-13-5-2-3-6-14(13)12-15/h2-3,5-6,15H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUADIXGHGETBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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